

Application Notes and Protocols for PE859 in Mouse Models

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Compound of Interest

Compound Name: PE859

Cat. No.: B609887

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Audience: Researchers, scientists, and drug development professionals.

Introduction

PE859 is a novel, orally bioavailable small molecule that has demonstrated efficacy in preclinical mouse models as an inhibitor of tau protein aggregation.^{[1][2][3]} It also appears to inhibit the aggregation of amyloid- β . As the accumulation of aggregated tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, **PE859** presents a promising therapeutic candidate.^{[1][2][3]} These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of **PE859** in mouse models, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage, administration, and pharmacokinetics of **PE859** in mouse models.

Table 1: **PE859** Dosage and Administration in Mouse Models

Parameter	Details	Mouse Strain(s)	Reference
Dosage	40 mg/kg/day	JNPL3 (P301L)	
Route of Administration	Oral (gavage)	JNPL3 (P301L), ICR	
Formulation (Chronic Study)	5 mg/mL solution in 80% PEG400 and 20% water	JNPL3 (P301L)	
Formulation (PK Study)	5 mg/mL solution in 80% PEG400, 10% HCO40, and 10% water	ICR	
Treatment Duration	6 months (from 9 to 15 months of age)	JNPL3 (P301L)	

Table 2: Pharmacokinetic Properties of **PE859** in ICR Mice (40 mg/kg, Oral Administration)

Parameter	Value	Time of Measurement	Reference
Cmax (Blood)	2.005 ± 0.267 µg/mL	3 hours	
Cmax (Brain)	1.428 ± 0.413 µg/g	6 hours	
AUC (Blood)	16.24 µg·hr/mL	0-24 hours	
AUC (Brain)	13.03 µg·hr/g	0-24 hours	
Brain-Plasma Ratio (AUC)	0.80	0-24 hours	

Experimental Protocols

Protocol 1: Preparation of PE859 Dosing Solution for Oral Gavage

This protocol describes the preparation of a **PE859** solution for oral administration to mice, based on the formulations used in published studies.

Materials:

- **PE859** powder
- Polyethylene glycol 400 (PEG400)
- Deionized or distilled water
- (For PK studies) HCO40 (polyoxyethylene castor oil derivative)
- Sterile conical tubes (15 mL or 50 mL)
- Calibrated pipettes
- Analytical balance
- Vortex mixer or magnetic stirrer

Procedure for Chronic Study Formulation (5 mg/mL in 80% PEG400 / 20% Water):

- **Calculate Required Volumes:** Determine the total volume of dosing solution needed. For a 25g mouse receiving a 40 mg/kg dose, the volume of a 5 mg/mL solution would be 0.2 mL.
- **Weigh **PE859**:** Accurately weigh the required amount of **PE859** powder and place it into a sterile conical tube.
- **Prepare Vehicle:** In a separate sterile tube, prepare the 80% PEG400 / 20% water vehicle by combining the appropriate volumes of each component. For example, to make 10 mL of vehicle, mix 8 mL of PEG400 with 2 mL of water.
- **Dissolve **PE859**:** Add the vehicle to the tube containing the **PE859** powder.
- **Solubilize:** Tightly cap the tube and vortex vigorously. If necessary, use a magnetic stirrer at room temperature until the **PE859** is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.

- Storage: Store the prepared solution as per stability data for the compound, typically protected from light.

Protocol 2: Oral Gavage Administration of PE859 in Mice

This protocol provides a step-by-step guide for the safe and effective oral administration of **PE859** to mice.

Materials:

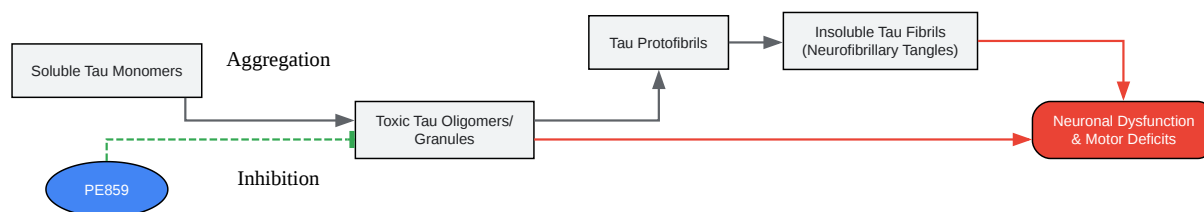
- Prepared **PE859** dosing solution
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or ball-tipped stainless steel)
- 1 mL syringes
- Animal scale

Procedure:

- Animal Handling and Restraint:
 - Weigh the mouse to determine the correct dosing volume.
 - Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body of the mouse should be supported.
- Gavage Needle Measurement:
 - Measure the correct insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if it is not already indicated.
- Dosing:
 - Draw the calculated volume of the **PE859** solution into the syringe.
 - Hold the restrained mouse in a vertical position to straighten the esophagus.

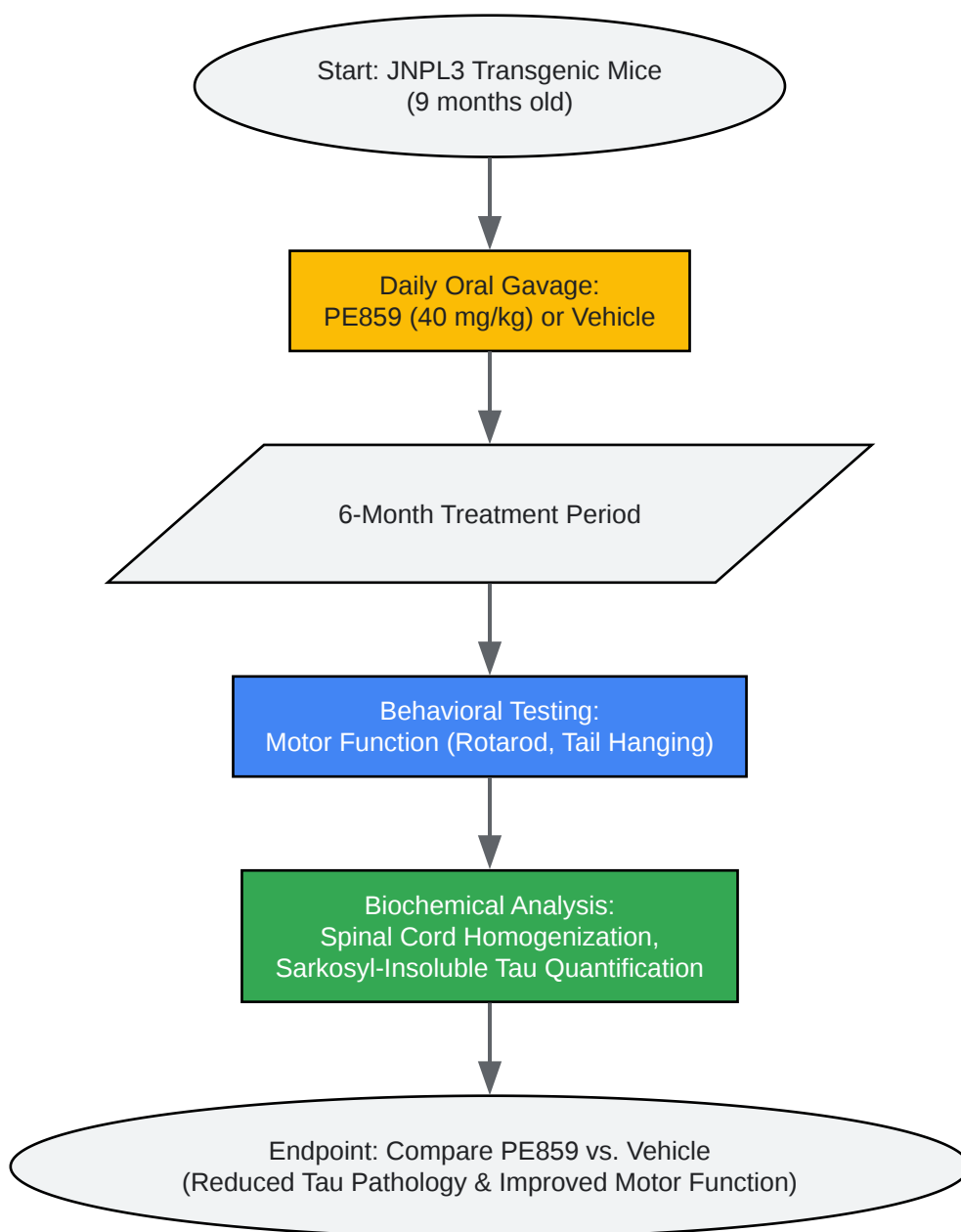
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- Allow the mouse to swallow the tip of the needle as you gently advance it to the predetermined depth. Do not force the needle. If resistance is met, withdraw and reposition.
- Once the needle is correctly positioned, dispense the solution slowly and steadily.
- Post-Administration Monitoring:
 - After administration, gently remove the needle along the same path of insertion.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Proposed mechanism of **PE859** in the tau aggregation pathway.



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Caption: Workflow for in vivo efficacy testing of **PE859** in a mouse model.

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- To cite this document: BenchChem. [Application Notes and Protocols for PE859 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609887#pe859-dosage-and-administration-in-mouse-models]

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